Cas no 1261886-36-5 (2-Hydroxy-5-(trifluoromethyl)-4-(2-(trifluoromethyl)phenyl)pyridine)

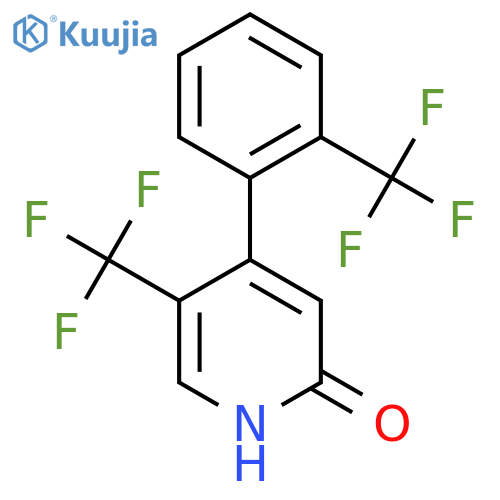

1261886-36-5 structure

商品名:2-Hydroxy-5-(trifluoromethyl)-4-(2-(trifluoromethyl)phenyl)pyridine

CAS番号:1261886-36-5

MF:C13H7F6NO

メガワット:307.191204309464

CID:4920318

2-Hydroxy-5-(trifluoromethyl)-4-(2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-5-(trifluoromethyl)-4-(2-(trifluoromethyl)phenyl)pyridine

-

- インチ: 1S/C13H7F6NO/c14-12(15,16)9-4-2-1-3-7(9)8-5-11(21)20-6-10(8)13(17,18)19/h1-6H,(H,20,21)

- InChIKey: MXQJHGBMPFPOMR-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CNC(C=C1C1C=CC=CC=1C(F)(F)F)=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 488

- トポロジー分子極性表面積: 29.1

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-Hydroxy-5-(trifluoromethyl)-4-(2-(trifluoromethyl)phenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024001802-250mg |

2-Hydroxy-5-(trifluoromethyl)-4-(2-(trifluoromethyl)phenyl)pyridine |

1261886-36-5 | 97% | 250mg |

$714.00 | 2022-04-03 | |

| Alichem | A024001802-500mg |

2-Hydroxy-5-(trifluoromethyl)-4-(2-(trifluoromethyl)phenyl)pyridine |

1261886-36-5 | 97% | 500mg |

$1,009.40 | 2022-04-03 | |

| Alichem | A024001802-1g |

2-Hydroxy-5-(trifluoromethyl)-4-(2-(trifluoromethyl)phenyl)pyridine |

1261886-36-5 | 97% | 1g |

$1,596.00 | 2022-04-03 |

2-Hydroxy-5-(trifluoromethyl)-4-(2-(trifluoromethyl)phenyl)pyridine 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

1261886-36-5 (2-Hydroxy-5-(trifluoromethyl)-4-(2-(trifluoromethyl)phenyl)pyridine) 関連製品

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量